![molecular formula C10H11N5O B14665142 2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 42379-15-7](/img/structure/B14665142.png)
2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a cyclohexadienone core substituted with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the Fridel Crafts acylation of substituted benzene derivatives using chloroacetyl chloride and aluminum trichloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the triazole ring or the cyclohexadienone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties
作用機序
The mechanism of action of 2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For example, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, affecting their activity. The compound may also form hydrogen bonds with various biomolecules, influencing their function .
類似化合物との比較
Similar Compounds
2,4-Dimethylpyrrole: Another heterocyclic compound with similar structural features.
4,6-Dimethyl-2-mercaptopyrimidine: A pyrimidine derivative with comparable functional groups.
4,6-Diamino-2-thiopyrimidine: A related compound with a different substitution pattern.
Uniqueness
What sets 2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one apart is its unique combination of a cyclohexadienone core and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
42379-15-7 |
|---|---|
分子式 |
C10H11N5O |
分子量 |
217.23 g/mol |
IUPAC名 |
2,4-dimethyl-6-(1H-1,2,4-triazol-5-yldiazenyl)phenol |
InChI |
InChI=1S/C10H11N5O/c1-6-3-7(2)9(16)8(4-6)13-15-10-11-5-12-14-10/h3-5,16H,1-2H3,(H,11,12,14) |
InChIキー |
HWZIWDJHRUSBSO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)N=NC2=NC=NN2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
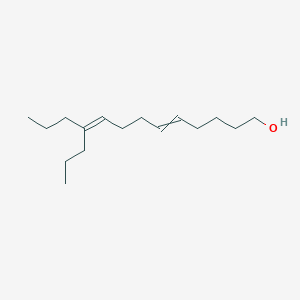
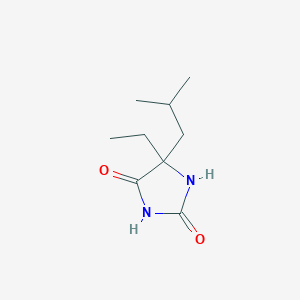

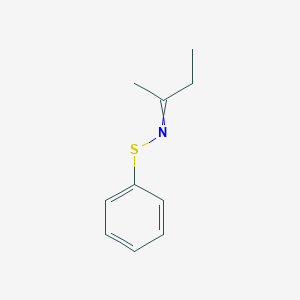

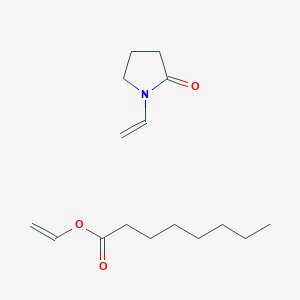
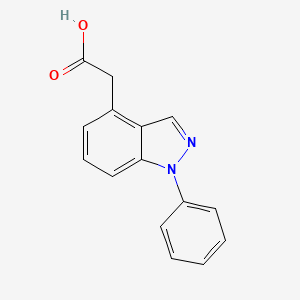

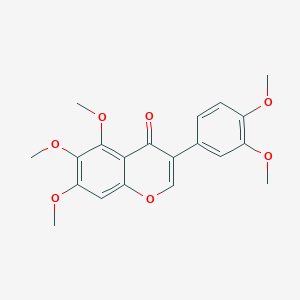
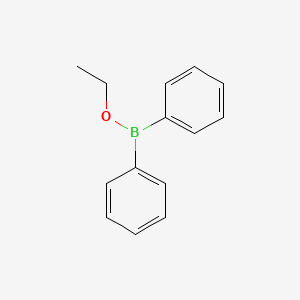
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)


